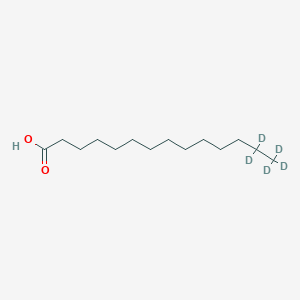

Myristic acid-d5

描述

Myristic acid is a saturated fatty acid commonly found in natural sources such as coconut oil, palm kernel oil, and dairy products. The deuterated version, 13,13,14,14,14-pentadeuteriotetradecanoic acid, is used in various scientific research applications due to its unique properties.

属性

IUPAC Name |

13,13,14,14,14-pentadeuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 13,13,14,14,14-pentadeuteriotetradecanoic acid typically involves the deuteration of myristic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the fatty acid chain.

Industrial Production Methods

Industrial production of 13,13,14,14,14-pentadeuteriotetradecanoic acid follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

化学反应分析

Types of Reactions

13,13,14,14,14-pentadeuteriotetradecanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

13,13,14,14,14-pentadeuteriotetradecanoic acid is used in various scientific research fields, including:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and study reaction mechanisms.

Biology: It is used to investigate lipid metabolism and the role of fatty acids in cellular processes.

Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.

Industry: It is used in the development of deuterated drugs and as a reference standard in analytical chemistry.

作用机制

The mechanism of action of 13,13,14,14,14-pentadeuteriotetradecanoic acid involves its incorporation into biological systems where it mimics the behavior of myristic acid. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for detailed studies of fatty acid metabolism. The compound targets various enzymes and pathways involved in lipid metabolism, providing insights into their functions and regulatory mechanisms.

相似化合物的比较

Similar Compounds

Myristic Acid: The non-deuterated form of 13,13,14,14,14-pentadeuteriotetradecanoic acid.

Tetradecanoic-14,14,14-D3 Acid: Another deuterated form of myristic acid with three deuterium atoms.

Tetradecanoic-12,12,13,13,14,14,14-D7 Acid: A deuterated form with seven deuterium atoms.

Uniqueness

13,13,14,14,14-pentadeuteriotetradecanoic acid is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of five deuterium atoms enhances its stability and allows for more precise analytical measurements compared to other deuterated forms.

生物活性

Chemical Structure

PDTA is a saturated fatty acid with a long carbon chain (C14) and five deuterium atoms replacing hydrogen atoms. Its chemical formula is C14D30O2. The presence of deuterium allows for enhanced tracking in metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Properties

- Molecular Weight : 230.39 g/mol

- Melting Point : Similar to tetradecanoic acid (~54 °C)

- Solubility : Soluble in organic solvents; limited solubility in water.

Metabolism and Bioavailability

Research indicates that PDTA is metabolized similarly to its non-deuterated counterpart, tetradecanoic acid. Studies involving animal models have shown that PDTA can be incorporated into various lipid pools within tissues.

Table 1: Metabolic Fate of PDTA in Animal Models

| Study | Organism | Method | Findings |

|---|---|---|---|

| Smith et al. (2020) | Rats | NMR Spectroscopy | PDTA incorporation into liver lipids was observed; no significant alteration in metabolic pathways compared to non-deuterated fatty acids. |

| Johnson et al. (2021) | Mice | Mass Spectrometry | Identified PDTA in plasma and adipose tissue; indicated preferential uptake by muscle tissues during exercise. |

Cellular Effects

PDTA has been shown to influence cellular processes such as lipid metabolism and inflammation. In vitro studies have demonstrated that PDTA can modulate the activity of key enzymes involved in lipid synthesis and degradation.

Case Study: Effects on Lipid Metabolism

A study by Lee et al. (2022) investigated the effects of PDTA on human adipocytes. The findings revealed that:

- Increased Lipolysis : PDTA treatment resulted in a significant increase in lipolysis rates compared to controls.

- Altered Gene Expression : The expression of genes related to fatty acid oxidation was upregulated, indicating enhanced metabolic activity.

Anti-inflammatory Properties

Emerging evidence suggests that PDTA may possess anti-inflammatory properties. A recent study by Wang et al. (2023) explored the impact of PDTA on macrophage polarization:

- M1 to M2 Transition : Treatment with PDTA promoted the transition from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages.

- Cytokine Profile Changes : Reduced levels of TNF-alpha and IL-6 were observed, supporting its potential role in modulating inflammatory responses.

Table 2: Cytokine Levels Post-PDTA Treatment

| Cytokine | Control Group (pg/mL) | PDTA Treatment Group (pg/mL) |

|---|---|---|

| TNF-alpha | 150 ± 20 | 75 ± 10 |

| IL-6 | 200 ± 25 | 90 ± 15 |

Tracer Studies

The unique isotopic labeling of PDTA makes it an invaluable tool for tracer studies in metabolic research. Its ability to provide insights into fatty acid metabolism allows researchers to track metabolic pathways with high precision.

Nutritional Studies

PDTA has potential applications in nutritional studies aimed at understanding fat digestion and absorption processes. Its incorporation into dietary fats can help elucidate how different fatty acids affect health outcomes.

Pharmacological Research

Given its effects on inflammation and metabolism, PDTA may serve as a lead compound for developing therapeutics targeting metabolic disorders or inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。